methyl 2-hydroxy-4-methoxy-4-methylpentanoate
Description
Methyl 2-hydroxy-4-methoxy-4-methylpentanoate is an ester derivative of pentanoic acid featuring a hydroxy group at position 2, a methoxy group at position 4, and a methyl substituent at position 3. Its molecular formula is C₈H₁₆O₄, and its structure combines polar functional groups (hydroxy, methoxy) with a branched alkyl chain.
Properties
CAS No. |
1692638-60-0 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-methoxy-4-methylpentanoate |
InChI |
InChI=1S/C8H16O4/c1-8(2,12-4)5-6(9)7(10)11-3/h6,9H,5H2,1-4H3 |
InChI Key |
AXEZJDTVWBVYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C(=O)OC)O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Methylation of Dihydroxy Intermediates
Introducing the 4-methoxy group necessitates selective methylation of a dihydroxy precursor. A patent by CN112142579A demonstrates the utility of methyl halides (e.g., CH₃Cl, CH₃Br) under phase-transfer catalysis (PTC) for analogous systems . For instance, 2,4-dihydroxybenzophenone was methylated at the 4-position using methyl chloride, K₂CO₃, and tetrabutylammonium bromide in chlorobenzene at 100°C . Adapting this to the pentanoate system, methyl 2,4-dihydroxy-4-methylpentanoate could undergo selective methylation at the 4-hydroxy group.
Optimized Conditions for Methylation :
| Parameter | Value |
|---|---|
| Methylating agent | CH₃Cl (1.2 equiv) |
| Base | K₂CO₃ (20–50 wt% aqueous) |
| Catalyst | Tetrabutylammonium bromide (2 mol%) |
| Solvent | Chlorobenzene |
| Temperature | 60–140°C |
| Pressure | 0.3–0.5 MPa |
| Yield | 89–91% |
This method avoids toxic reagents like dimethyl sulfate, aligning with green chemistry principles .
Multi-Step Synthesis via Aldol Condensation
A convergent strategy involves assembling the carbon skeleton through aldol reactions. For example, 4-methyl-2-pentanone (NIST WebBook entry SWXVUIWOUIDPGS-UHFFFAOYSA-N) can undergo base-catalyzed aldol addition with methyl glyoxylate to form a β-hydroxy ketone intermediate . Subsequent reduction and methylation would yield the target compound.
Proposed Reaction Sequence :
-
Aldol Addition :
-
Substrates: 4-methyl-2-pentanone + methyl glyoxylate
-
Catalyst: NaOH (10% aqueous)
-
Solvent: Ethanol/H₂O
-
Product: Methyl 4-methyl-2-oxo-4-hydroxyvalerate
-
-
Ketone Reduction :
-
Reagent: NaBH₄ in MeOH
-
Product: Methyl 2-hydroxy-4-methylpentanoate
-
-
Methylation :
-
Reagent: CH₃I, K₂CO₃, DMF
-
Product: Methyl 2-hydroxy-4-methoxy-4-methylpentanoate
-
This route offers flexibility but requires careful optimization to avoid over-methylation or epimerization.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, complexity, and practicality:
Chemical Reactions Analysis
Key Functional Groups
The compound contains three reactive functional groups:
-
Methyl ester (C(=O)OCH₃): Susceptible to hydrolysis under acidic or basic conditions.
-
Hydroxyl group (-OH): Can undergo acetylation, oxidation, or etherification.
-
Methoxy group (-OCH₃): Acid-catalyzed cleavage potential.
Hydrolysis of the Methyl Ester
The methyl ester can hydrolyze to form the carboxylic acid under acidic or basic conditions. For example:
This reaction would convert the ester to 2-hydroxy-4-methoxy-4-methylpentanoic acid .
Acetylation of the Hydroxyl Group
The hydroxyl group (-OH) at position 2 can react with acetylating agents (e.g., acetic anhydride) to form an acetylated derivative:
This would yield methyl 2-acetoxy-4-methoxy-4-methylpentanoate .
Acid-Catalyzed Cleavage of the Methoxy Group
The methoxy group (-OCH₃) at position 4 may undergo cleavage under strong acidic conditions (e.g., HCl), forming a carbonyl group:
This reaction would yield methyl 2-hydroxy-4-hydroxy-4-methylpentanoate (a diol derivative) .
Stability and Reactivity
-
Steric hindrance : The tertiary methyl group at position 4 may slow reactions involving the methoxy group.
-
Hydrolytic stability : The ester is less stable under basic conditions compared to acidic, due to the hydroxyl group’s potential to form resonance-stabilized intermediates.
Scientific Research Applications
Scientific Research Applications
-
Flavoring Agent in Food Industry
- Methyl 2-hydroxy-4-methoxy-4-methylpentanoate is recognized for its flavoring properties. It is categorized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with FEMA number 3706 and JECFA number 590 . Its sweet and fruity aroma makes it suitable for enhancing flavors in food products.
-
Biochemical Research
- The compound has been utilized in biochemical studies focusing on hydroxy and oxomonocarboxylic acids. Research indicates its relevance in metabolic pathways, particularly in the analysis of urine samples from healthy individuals and patients with diabetic ketoacidosis . This application highlights its importance in clinical diagnostics and metabolic studies.
- Potential Therapeutic Uses
Data Table of Applications
Case Studies
- Flavor Profile Enhancement
- Metabolic Analysis
- Safety Evaluations
Mechanism of Action
The mechanism by which methyl 2-hydroxy-4-methoxy-4-methylpentanoate exerts its effects involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The compound’s ester functionality allows it to be hydrolyzed by esterases, releasing the active acid form that can further participate in metabolic processes.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Observations :
- Amino or ketone substituents (e.g., in ) alter reactivity: amino groups introduce basicity, while ketones increase electrophilicity.
Physicochemical Properties
Polarity and Solubility
- Target Compound: The hydroxy and methoxy groups increase polarity, likely improving solubility in polar solvents (e.g., ethanol, water) compared to non-polar analogs.
- Ethyl 2-Hydroxy-4-Methylpentanoate : Longer ethyl chain reduces polarity, favoring solubility in semi-polar media (e.g., wine matrices).
- 4-Hydroxy-4-Methyl-2-Pentanone : Ketone and hydroxy groups confer moderate polarity, but absence of ester limits lipophilicity.
Biological Activity
Methyl 2-hydroxy-4-methoxy-4-methylpentanoate, a compound with the molecular formula , is of significant interest in biological and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Structural Characteristics
This compound features:
- Functional Groups : Hydroxyl (-OH) and methoxy (-OCH₃) groups, which contribute to its reactivity and biological interactions.
- Chiral Centers : The presence of chiral centers allows for diverse biological activities depending on the stereochemistry.
The biological activity of this compound is primarily linked to its interactions with various enzymes and metabolic pathways:
- Target Enzymes : It is suggested that this compound may interact with isomerases, influencing enzyme activity and metabolic processes crucial for cellular function.
- Biochemical Pathways : The compound may play a role in metabolic regulation, particularly in amino acid metabolism and energy production, potentially impacting overall metabolic health.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest this compound exhibits antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . It has been shown to disrupt bacterial cell membranes and inhibit biofilm formation.
- Neuroprotective Effects : Some investigations indicate that it may have neuroprotective properties, potentially modulating neurotransmitter systems and providing benefits in neurodegenerative conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
| Parameter | Value |
|---|---|
| Absorption | High intestinal absorption (0.942) indicating good bioavailability |
| Blood-Brain Barrier Penetration | Moderate permeability (0.6588), suggesting possible CNS effects |
| Metabolism | Low interaction potential with cytochrome P450 enzymes, indicating minimal drug-drug interactions |
Case Studies
Several key studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- This study assessed the compound's efficacy against MRSA, revealing a minimum inhibitory concentration (MIC) of 1024 µg/ml. The study demonstrated that treatment with the compound significantly increased the release of intracellular proteins from bacterial cells, indicating cell membrane disruption as a mechanism of action .
-
Neuroprotective Study :
- Research investigating the neuroprotective effects highlighted that this compound could mitigate oxidative stress in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases.
Q & A
Q. What are the optimal laboratory conditions for synthesizing methyl 2-hydroxy-4-methoxy-4-methylpentanoate to minimize hydrolysis?
- Methodological Answer : To prevent hydrolysis of the ester group, use anhydrous solvents (e.g., dry dichloromethane or tetrahydrofuran) and maintain an inert atmosphere (N₂ or Ar). Monitor reaction progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to avoid prolonged exposure to moisture. Evidence from structurally similar esters indicates that hydrolysis rates increase significantly in aqueous or enzyme-rich environments, leading to formation of carboxylic acid derivatives . For purification, employ low-polarity solvents (e.g., hexane/ethyl acetate mixtures) to exploit the compound’s fat-soluble nature and avoid water-washing steps .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity assessment, use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a C18 column, as the compound’s slight water solubility (0.1–1 mg/mL) necessitates non-polar mobile phases . Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability.
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or integration ratios) may arise from residual solvents, diastereomers, or degradation products. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian-based simulations) to assign stereochemistry and confirm peak assignments .
Advanced Research Questions
Q. What computational strategies are recommended to predict the reactivity of the hydroxy and methoxy groups in this compound?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways, focusing on nucleophilic attack or hydrogen-bonding interactions. For example, the methoxy group’s electron-donating effects can stabilize transition states in substitution reactions, while the hydroxy group may participate in intramolecular hydrogen bonding, altering reactivity . Compare results with experimental kinetic data to refine computational models.
Q. How can researchers optimize reaction conditions for derivatization (e.g., oxidation or acetylation) of this compound?
- Methodological Answer : Use design of experiments (DoE) methodologies to screen catalysts, temperatures, and solvent systems. For oxidation of the hydroxy group, test catalytic systems like TEMPO/NaClO or metal-based catalysts (e.g., RuO₂) in biphasic conditions to balance reactivity and selectivity. Monitor byproducts (e.g., over-oxidation to ketones) via GC-MS .
Q. What strategies mitigate data contradictions in long-term stability studies?
- Methodological Answer : Stability studies under varying pH, temperature, and humidity conditions (e.g., ICH Q1A guidelines) can reveal degradation pathways. For instance, hydrolysis of the ester group produces 2-hydroxy-4-methoxy-4-methylpentanoic acid, detectable via LC-MS. Use accelerated stability testing (40°C/75% RH) to model shelf-life and identify degradation triggers .
Key Considerations for Experimental Design
- Synthetic Routes : Prioritize protecting-group strategies (e.g., silylation of the hydroxy group) to prevent side reactions during methoxy group introduction .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritant properties of related esters .
- Data Reproducibility : Document solvent batch variability (e.g., residual water in reagents) to ensure consistent hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
